(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS 1000878-48-7
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS 1000878-48-7
An In-depth Technical Guide to (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride (CAS 1000878-48-7)
Executive Summary
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure, featuring a halogenated phenyl ring, makes it a valuable chiral building block for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its physicochemical properties, asymmetric synthesis, analytical methodologies for quality control, and applications in drug discovery. Detailed protocols and workflows are presented to support researchers, scientists, and drug development professionals in leveraging this compound for advanced therapeutic research.
Introduction: The Strategic Importance of a Chiral Building Block
The 2-arylethylamine motif is a cornerstone in medicinal chemistry, renowned for its presence in numerous bioactive compounds and its ability to cross the blood-brain barrier, making it particularly valuable for developing therapies targeting the central nervous system (CNS).[2] (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride emerges as a highly specialized intermediate within this class. The "(S)" designation signifies a specific three-dimensional arrangement at the chiral center, which is critical for selective interaction with biological targets like receptors and enzymes.
The presence of both chloro and fluoro substituents on the phenyl ring further enhances its utility. Halogenation is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This compound, therefore, offers a pre-packaged combination of chirality and strategic halogenation, making it an efficient starting point for creating novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.[1]
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1000878-48-7 | [5][6][7] |
| Molecular Formula | C₈H₁₀Cl₂FN | [5][7] |
| Molecular Weight | 210.07 g/mol | [5][7] |
| Synonyms | (1S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride | [6][8] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥95% | [5][10] |
| Storage | Store long-term in a cool, dry place, under an inert atmosphere. | [5][11][12] |
| InChI Key | PUBRSCIMJQYMNY-JEDNCBNOSA-N |
Asymmetric Synthesis: A Pathway to Enantiopurity
The synthesis of enantiomerically pure amines is a critical challenge in organic chemistry.[2] Transition metal catalysis and organocatalysis are prominent strategies for achieving high enantioselectivity.[13] For a compound like (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, a common and effective approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one.
This process involves two key transformations: the formation of an imine intermediate followed by a stereoselective reduction. The causality behind this choice is efficiency; a chiral catalyst or auxiliary guides the reducing agent to attack the imine from a specific face, preferentially forming one enantiomer over the other.
Logical Synthesis Workflow
Caption: A plausible workflow for the asymmetric synthesis of the target compound.
Exemplary Synthesis Protocol
Objective: To synthesize (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl from 1-(2-chloro-6-fluorophenyl)ethan-1-one.
Step 1: Imine Formation
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol.
-
Add a source of ammonia, like ammonium acetate (excess, e.g., 10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding ketimine in situ.
Step 2: Asymmetric Reduction
-
To the solution containing the in situ-formed imine, add a chiral catalyst system. A common choice would be a transition metal catalyst (e.g., a rhodium or iridium complex) with a chiral phosphine ligand.
-
Introduce a reducing agent. This can be hydrogen gas (H₂) under pressure or a hydride source like formic acid/triethylamine.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-50 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS. The chiral catalyst ensures the hydrogen is added preferentially to one face of the C=N double bond.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acids and catalyst residues.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-1-(2-Chloro-6-fluorophenyl)ethanamine free base.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride.
Analytical Methodologies: Ensuring Purity and Identity
Rigorous analytical control is paramount. This involves confirming the chemical structure and, most critically, determining the enantiomeric purity (enantiomeric excess, or ee).
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are present in the correct chemical environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.
Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[14][15][16] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, causing them to elute at different times. Polysaccharide-based CSPs are widely effective for this class of compounds.[16]
Chiral HPLC Analysis Workflow
Caption: Standard workflow for determining enantiomeric purity via Chiral HPLC.
Detailed Chiral HPLC Protocol
Objective: To determine the enantiomeric excess (ee%) of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride.
-
Instrumentation: HPLC system equipped with a UV detector.[17]
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of a basic additive, like diethylamine (DEA), is often crucial to improve peak shape and prevent the amine from strongly interacting with the silica support.[14] A typical starting condition would be Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a sample of the racemic (R/S) mixture first to determine the retention times of both enantiomers.
-
Inject the sample of the synthesized (S)-enantiomer.
-
Integrate the areas of the two peaks in the chromatogram. The larger peak corresponds to the (S)-enantiomer, and the smaller peak (if present) corresponds to the (R)-enantiomer.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.
-
Applications in Drug Discovery and Development
Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals.[18] (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride serves as a key intermediate, providing a specific stereocenter that is often essential for a drug's desired biological activity. Its primary application is in the construction of more complex molecules targeting a range of therapeutic areas, particularly neurological and psychiatric disorders.[1]
The amine group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, or arylation, allowing for its incorporation into a larger molecular scaffold.
Role as a Key Building Block
Caption: Conceptual role of the amine as a building block in drug synthesis.
For instance, it could be used in the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme modulators where the specific orientation of the substituted phenyl ring is critical for fitting into a protein's binding pocket. The chloro and fluoro groups can form specific halogen bonds or hydrophobic interactions, anchoring the molecule and enhancing its potency and selectivity.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately and thoroughly with water.[12]
-
Hazards: This compound is an amine hydrochloride salt. It may cause skin and eye irritation.[20] It is harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]
Conclusion
(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride (CAS 1000878-48-7) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. It provides a reliable and efficient route to introducing a specific stereocenter and a functionally optimized aromatic ring system into drug candidates. The robust methodologies for its asymmetric synthesis and the precise analytical techniques for its quality control underscore its value in the highly regulated and exacting field of pharmaceutical development. As the demand for enantiopure and structurally complex drugs continues to grow, the importance of such well-defined chiral building blocks will only increase.
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